molecular formula C10H22N2 B8610957 4-(1-Methyl-piperidin-4-yl)-butylamine

4-(1-Methyl-piperidin-4-yl)-butylamine

Cat. No.: B8610957
M. Wt: 170.30 g/mol
InChI Key: FXFFWNHBGBQELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-piperidin-4-yl)-butylamine is a piperidine derivative featuring a methyl group at the 1-position of the piperidine ring and a butylamine chain at the 4-position. This structure confers unique physicochemical properties, including moderate lipophilicity and basicity due to the tertiary amine in the piperidine ring and the primary amine in the butyl chain.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

4-(1-methylpiperidin-4-yl)butan-1-amine

InChI

InChI=1S/C10H22N2/c1-12-8-5-10(6-9-12)4-2-3-7-11/h10H,2-9,11H2,1H3

InChI Key

FXFFWNHBGBQELL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CCCCN

Origin of Product

United States

Comparison with Similar Compounds

4-(1-Methylpiperidin-4-yl)aniline

  • Structure : Differs by replacing the butylamine chain with an aromatic aniline group.
  • Key Properties :
    • Molecular Formula : C₁₂H₁₈N₂ vs. C₁₀H₂₂N₂ (target compound).
    • Molecular Weight : 190.29 g/mol vs. ~170.3 g/mol (estimated for target).
    • Basicity : The aniline group (pKa ~4.6) is less basic than the aliphatic amine in the target compound (pKa ~10–11), reducing solubility in acidic environments .
    • Applications : Likely used in aromatic coupling reactions, contrasting with the target compound’s utility in alkylation or reductive amination.

(1-Benzylpiperidin-4-yl)methanamine

  • Structure : Features a benzyl group at the 1-position and a methanamine (shorter chain) at the 4-position.
  • Key Properties: Molecular Weight: 204.31 g/mol vs. target compound. Stereochemical Considerations: Derivatives like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine () highlight the role of stereochemistry in biological activity, a factor less explored in the target compound .

N-Ethyl Butylamine

  • Structure : A simpler aliphatic amine lacking the piperidine ring.
  • Key Properties :
    • Molecular Formula : C₆H₁₅N vs. C₁₀H₂₂N₂ (target).
    • Reactivity : Lacks the piperidine ring’s steric hindrance, enabling faster nucleophilic reactions. For example, butylamine reacts efficiently with β-lactams (e.g., 60% conjugation with CLV in 15 min vs. slower kinetics for bulkier amines) .

4-[4-(3-Pyridyl)imidazol-1-yl]butylamine

  • Structure : Contains a pyridyl-imidazole moiety instead of the methyl-piperidine group.
  • Synthesis: Requires multi-step coupling of heterocycles, contrasting with the target compound’s simpler alkylation pathways .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Basicity (pKa) Key Applications
4-(1-Methyl-piperidin-4-yl)-butylamine C₁₀H₂₂N₂ ~170.3 Piperidine, butylamine ~10–11 Drug precursors, ligand synthesis
4-(1-Methylpiperidin-4-yl)aniline C₁₂H₁₈N₂ 190.29 Piperidine, aniline ~4.6 (aniline) Aromatic coupling reactions
(1-Benzylpiperidin-4-yl)methanamine C₁₃H₂₀N₂ 204.31 Benzyl, methanamine ~9–10 Chiral intermediates, CNS targets
N-Ethyl Butylamine C₆H₁₅N 101.19 Ethyl, butylamine ~10.7 Simple nucleophile, conjugation
4-[4-(3-Pyridyl)imidazol-1-yl]butylamine C₁₂H₁₇N₅ 231.31 Pyridyl-imidazole, butylamine ~6–7 (pyridine) Heterocyclic drug development

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.